VK-II-86

Overview

Description

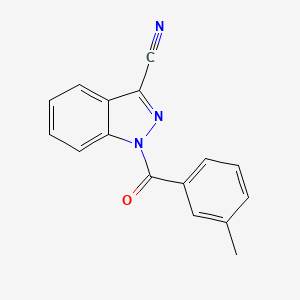

VK-II-86 is a synthetic organic compound and a non-beta-blocking analog of carvedilol. It has been shown to prevent ouabain-induced cardiotoxicity and hypokalaemia-induced ventricular arrhythmia through novel multi-channel effects . This compound is particularly noted for its ability to inhibit store-overload-induced calcium release through the ryanodine receptor 2 channel .

Mechanism of Action

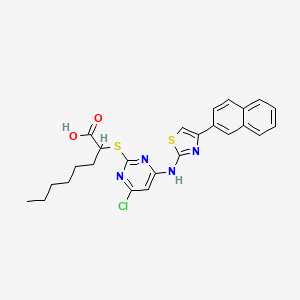

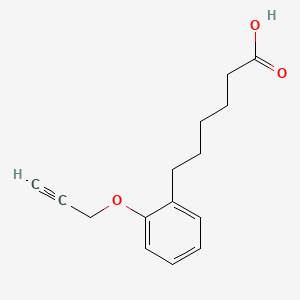

VK-II-86, also known as 4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol, is a carvedilol analogue . It has been studied for its potential in preventing hypokalaemia-induced ventricular arrhythmia .

Target of Action

This compound primarily targets the ryanodine receptors (RyR2) and various ion channels . RyR2 plays a crucial role in calcium homeostasis within the cell, and the ion channels are involved in maintaining the cell’s electrical activity.

Mode of Action

This compound interacts with its targets by inhibiting spontaneous calcium release from the sarcoplasmic reticulum (SR), which is mediated by RyR2 . It also affects the activity of various ion channels, including the inward rectifier current (I K1), late sodium current (I Na_L), and the L-type calcium current (I Ca) .

Biochemical Pathways

The compound’s interaction with RyR2 and ion channels affects several biochemical pathways. It normalizes calcium homeostasis, which is disrupted in conditions like hypokalaemia . It also influences the repolarization reserve, which is crucial for maintaining the normal rhythm of the heart .

Result of Action

This compound prevents hypokalaemia-induced ventricular arrhythmias by normalizing calcium homeostasis and repolarization reserve . It also prevents all hypokalaemia-induced changes in ion channel activity and oxidative stress .

Biochemical Analysis

Biochemical Properties

VK-II-86 is an inhibitor of store-overload-induced calcium release (SOICR) and interacts with several key biomolecules. It inhibits SOICR in HEK293 cells expressing the ryanodine receptor 2 (RyR2) R4496C mutation, which results in spontaneous calcium release from the endoplasmic reticulum . This compound also inhibits the inward-rectifier potassium channel 2.1 (Kir2.1), cardiac late sodium current (late INa), and L-type calcium current (ICa) in isolated canine cardiomyocytes . Additionally, it acts as an antagonist of toll-like receptor 4 (TLR4) and inhibits hyperpolarization-activated cyclic nucleotide-gated potassium channel 4 (HCN4) in COS-7 cells .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It prevents hypokalaemia-induced ventricular arrhythmia by normalizing calcium homeostasis and repolarization reserve . In cardiac myocytes, this compound reduces the frequency of spontaneous contractions and cell death induced by ouabain treatment . It also prevents oxidative stress and arrhythmogenic calcium waves in these cells . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits spontaneous calcium release from the sarcoplasmic reticulum by interacting with the ryanodine receptor 2 (RyR2) . This compound also affects ion channel activity, including the inward-rectifier potassium current (IK1), late sodium current (INa-L), and L-type calcium current (ICa), thereby stabilizing cellular electrical activity . Furthermore, it reduces oxidative stress by inhibiting hyperpolarization-activated cyclic nucleotide-gated potassium channel 4 (HCN4) .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stability and sustained effects over time. Studies have shown that this compound maintains its inhibitory effects on calcium release and ion channel activity in both short-term and long-term experiments . The compound’s stability is crucial for its consistent performance in in vitro and in vivo studies, ensuring reliable results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively prevents hypokalaemia-induced ventricular arrhythmia without significant adverse effects . At higher doses, the compound may exhibit toxic effects, including increased oxidative stress and potential cardiotoxicity . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to calcium homeostasis and ion channel regulation. It interacts with enzymes and cofactors that modulate calcium flux and ion channel activity, thereby influencing metabolic flux and metabolite levels . The compound’s role in these pathways highlights its potential in treating conditions associated with calcium dysregulation and ion channelopathies.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It accumulates in cardiac myocytes, where it exerts its effects on calcium release and ion channel activity . The compound’s distribution is influenced by its interactions with cellular transport mechanisms, ensuring targeted delivery to affected tissues.

Subcellular Localization

This compound localizes primarily in the endoplasmic reticulum and cytoplasm, where it interacts with the ryanodine receptor 2 (RyR2) and other ion channels . Its subcellular localization is crucial for its activity, as it ensures proximity to its target biomolecules. Post-translational modifications and targeting signals may further influence the compound’s localization and function within cells.

Preparation Methods

VK-II-86 is synthesized through a series of chemical reactions involving the modification of carvedilol. . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

VK-II-86 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

VK-II-86 has several scientific research applications, including:

Cardiology: This compound is used to study its effects on preventing ouabain-induced cardiotoxicity and hypokalaemia-induced ventricular arrhythmia

Electrophysiology: This compound is employed in research to understand its impact on ion channel activity and oxidative stress.

Drug Development: This compound serves as a lead compound for developing new therapeutic agents targeting cardiac arrhythmias and other related conditions.

Comparison with Similar Compounds

VK-II-86 is a carvedilol analog, but it lacks beta-adrenoceptor antagonist activity. This makes it unique compared to carvedilol, which has beta-blocking properties. Similar compounds include:

Carvedilol: A beta-blocker used to treat high blood pressure and heart failure.

Dantrolene: A ryanodine receptor inhibitor used to treat malignant hyperthermia and muscle spasticity.

This compound stands out due to its ability to prevent arrhythmias without affecting beta-adrenoceptors, making it a promising candidate for treating conditions where beta-blockers are not suitable .

Properties

IUPAC Name |

4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4/c1-29-22-10-4-5-11-23(22)31-16-14-26-17-18(28)13-15-30-24-12-6-9-21-25(24)19-7-2-3-8-20(19)27-21/h2-12,18,26-28H,13-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYHNEODRHJYSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(CCOC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Guanosine, 8-bromo-, cyclic 3',5'-[hydrogen (R)-phosphorothioate]](/img/structure/B560352.png)

![3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B560356.png)

![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B560360.png)